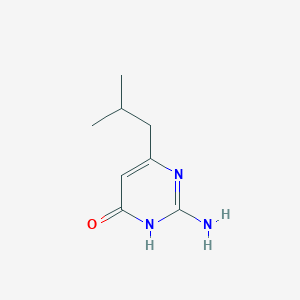

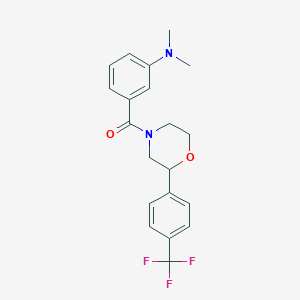

2-Amino-6-isobutylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-isobutylpyrimidin-4(3H)-one is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is also known as AIBP and is a pyrimidinone derivative. AIBP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of various chemical structures, including pyranopyrimidine cores, which are significant in medicinal and pharmaceutical industries. These catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, are employed for synthesizing derivatives of pyranopyrimidine through multicomponent reactions, showcasing the broad applicability of hybrid catalysts in chemical synthesis (Parmar, Vala, & Patel, 2023).

Metathesis Reactions in Amino Acid Derivatives

Metathesis reactions are extensively used for synthesizing functionalized β-amino acid derivatives, highlighting their significance in drug research and synthetic chemistry. These reactions facilitate the preparation and functionalization of cyclic β-amino acids, contributing to the development of new molecular entities with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC is utilized in analyzing peptide secondary structure and backbone dynamics through EPR spectroscopy and other physical techniques. This demonstrates the importance of specific amino acids in studying peptide behavior and interactions, which is vital for understanding biological processes and developing therapeutic interventions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Isoacids in Ruminant Nutrition

Isoacids, including isobutyric and isovaleric acid, are produced from the degradation of amino acids in ruminants' digestive tracts. They play a role in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, demonstrating the interconnectedness of amino acid metabolism and animal nutrition (Andries, Buysse, Brabander, & Cottyn, 1987).

Prognostic Marker Butyrylcholinesterase (BChE)

Butyrylcholinesterase acts as a prognostic marker for various diseases, reflecting the availability of amino acids and the state of protein synthesis in the body. This underscores the role of specific enzymes and amino acids in diagnosing and understanding the progression of diseases, offering insights into clinical conditions and nutritional states (Santarpia, Grandone, Contaldo, & Pasanisi, 2012).

Propriétés

IUPAC Name |

2-amino-4-(2-methylpropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJTULCWIPFYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-isobutylpyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

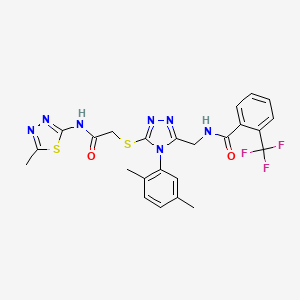

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

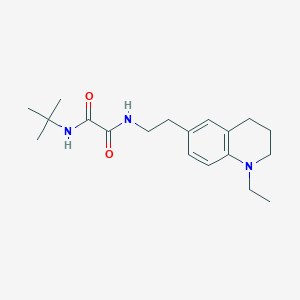

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

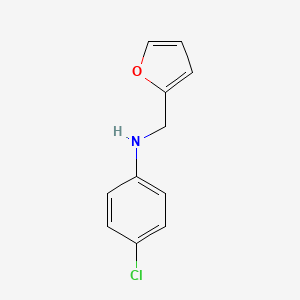

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)